

Application Note: High-Yield Preparation of α -Methylphenylalaninamide from Hydantoins

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Compound of Interest

Compound Name: *2-Amino-2-methyl-3-phenylpropanamide*

CAS No.: 117466-13-4

Cat. No.: B2489380

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Executive Summary

This application note details the robust synthesis of

α -methylphenylalaninamide starting from 5-methyl-5-phenylhydantoin.

-Disubstituted amino acids and their amides are critical motifs in medicinal chemistry due to their resistance to enzymatic degradation and their ability to constrain peptide backbone conformation.^[1]

Unlike standard amino acids, the quaternary carbon at the

α -position introduces significant steric hindrance, making the hydrolysis of the precursor hydantoin and subsequent amidation challenging. This protocol circumvents these issues by utilizing a Barium Hydroxide [Ba(OH)

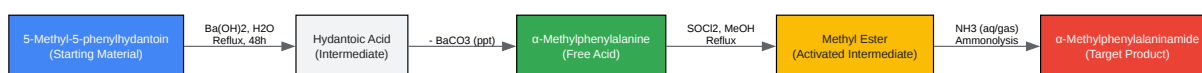
] mediated hydrolysis followed by a two-step amidation via a methyl ester intermediate.^[1] This route is preferred over direct acid hydrolysis to prevent racemization (if starting with chiral material) and to ensure high purity by leveraging solubility differences.^[1]

Chemical Pathway & Mechanism[1][2][3][4]

The transformation involves three distinct chemical phases:[2]

- Ring Opening: Nucleophilic attack on the hydantoin imide bond.[1]
- Decarboxylation: Loss of the carbonyl carbon as carbonate to yield the free amino acid.[1]
- Amidation: Activation of the carboxyl group and substitution with ammonia.[1]

Mechanistic Workflow



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Figure 1: Step-wise chemical transformation from the cyclic hydantoin to the linear amino amide.

Materials & Equipment

Reagents

- Precursor: 5-Methyl-5-phenylhydantoin (Assay 98%).[1]
- Hydrolysis: Barium Hydroxide Octahydrate [Ba(OH)₂·8H₂O].[1]
- Amidation: Thionyl Chloride (SOCl₂), Methanol (anhydrous), Ammonium Hydroxide (28-30%) or Ammonia gas.[1]
- Solvents: Water (deionized), Dichloromethane (DCM), Ethyl Acetate.[1]

Equipment

- High-pressure glass reactor or standard round-bottom flask with reflux condenser (depending on scale).[1]
- Rotary Evaporator.[1]
- Vacuum filtration setup (Buchner funnel).[1]
- Gas bubbling apparatus (if using anhydrous).[1]

Experimental Protocols

Phase 1: Hydrolysis of 5-Methyl-5-Phenylhydantoin

Rationale: The use of Barium Hydroxide is superior to NaOH for this specific substrate.[1] The byproduct, Barium Carbonate (

), is insoluble and precipitates out, driving the equilibrium forward and simplifying the isolation of the zwitterionic amino acid.

- Setup: In a 1L round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-methyl-5-phenylhydantoin (19.0 g, 100 mmol) in distilled water (300 mL).
- Reagent Addition: Add Ba(OH)
(47.3 g, 150 mmol, 1.5 eq).
- Reaction: Heat the mixture to reflux (C). Maintain vigorous stirring.
 - Note: The suspension will initially clear as the hydantoin ring opens to the hydantoic acid salt, then become cloudy again as precipitates.

- Duration: Due to the steric bulk of the methyl group, reflux for 48 to 72 hours is required for complete conversion. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1).[1]
- Workup:
 - Cool the reaction mixture to room temperature.
 - Add Ammonium Carbonate ((
) (approx. 5 g) to precipitate any excess Barium ions as
.[1] Stir for 30 minutes.
 - Filter the heavy white precipitate (
) through a Celite pad.[1] Wash the cake with hot water.
 - Concentrate the clear filtrate in vacuo to approx. 50 mL.[1]
- Isolation: Adjust pH to 5.5–6.0 (isoelectric point) using dilute HCl. The free amino acid, -methylphenylalanine, will crystallize.[1] Filter, wash with cold ethanol, and dry.[1]
 - Expected Yield: 80-85%.

Phase 2: Conversion to -Methylphenylalaninamide

Rationale: Direct conversion of the acid to amide using coupling reagents (EDC/HOBt) can be expensive and difficult with sterically hindered

-disubstituted centers.[1] The acid chloride method via the methyl ester is robust and scalable.
[1]

Step 2A: Methyl Ester Formation

- Activation: Suspend dried
-methylphenylalanine (10 g, 55.8 mmol) in anhydrous Methanol (100 mL) at
C.
- Chlorination: Dropwise, add Thionyl Chloride (

) (8.0 mL, 110 mmol). Caution: Exothermic gas evolution.[1]

- Reflux: Heat to reflux for 12 hours. The solution should become clear.
- Isolation: Evaporate the solvent and excess reagent in vacuo to yield the -methylphenylalanine methyl ester hydrochloride as a white solid or viscous oil.[1] Use directly in the next step.

Step 2B: Ammonolysis to Amide

- Solvation: Dissolve the crude ester residue in Methanol (50 mL).
- Ammonolysis:
 - Method A (Aqueous):[1] Add Ammonium Hydroxide (28%, 100 mL) and seal the vessel. Stir at room temperature for 24 hours.
 - Method B (Anhydrous - Preferred for high purity): Cool solution to C. Bubble anhydrous Ammonia gas until saturation. Seal in a pressure vessel and stir at room temperature for 24 hours.
- Purification: Concentrate the mixture to dryness. The residue is the crude amide.[1]
- Recrystallization: Recrystallize from Ethyl Acetate/Hexanes to yield pure -methylphenylalaninamide.

Data Analysis & Specifications

Expected Analytical Data

Parameter	Specification	Notes
Appearance	White crystalline powder	
Melting Point	245–248 °C (dec)	Differs significantly from the acid precursor.[1]
Yield (Overall)	60–70%	From Hydantoin to Amide.
H NMR	1.6 (s, 3H, Me), 7.2-7.4 (m, 5H, Ph)	Characteristic singlet for -methyl group.[1]
Solubility	Soluble in MeOH, DMSO; slightly soluble in H O	Amide is less soluble in water than the HCl salt.[1]

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Incomplete Hydrolysis	Steric hindrance of -methyl group.[1]	Increase reflux time to 72h or use a pressure reactor (autoclave) at C.
Low Yield in Amidation	Hydrolysis of ester back to acid.	Ensure anhydrous conditions during esterification; use Method B (Ammonia gas) to minimize water.[1]
Barium Contamination	Insufficient precipitation.[1]	Ensure excess is used during workup; check filtrate with H SO (no ppt should form).[1]

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